molecular formula C17H14Cl2N2O B15052884 2-Chloro-4-pyridylcyclopropylketone

2-Chloro-4-pyridylcyclopropylketone

Cat. No.: B15052884
M. Wt: 333.2 g/mol
InChI Key: AQWTVGLLLDICEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyridylcyclopropylketone is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a cyclopropyl group attached to a ketone and a pyridine ring substituted with a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridylcyclopropylketone can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with cyclopropylmethyl ketone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropylmethyl ketone, followed by nucleophilic substitution at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylcyclopropylketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-pyridylcyclopropylketone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridylcyclopropylketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler pyridine derivative with similar reactivity but lacking the cyclopropyl and ketone groups.

    4-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.

    Cyclopropylmethyl Ketone: A ketone with a cyclopropyl group but without the pyridine ring.

Uniqueness

2-Chloro-4-pyridylcyclopropylketone is unique due to its combination of a cyclopropyl group, a ketone, and a chlorinated pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or differently substituted compounds.

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

bis(2-chloro-1-pyridin-4-ylcyclopropyl)methanone

InChI

InChI=1S/C17H14Cl2N2O/c18-13-9-16(13,11-1-5-20-6-2-11)15(22)17(10-14(17)19)12-3-7-21-8-4-12/h1-8,13-14H,9-10H2

InChI Key

AQWTVGLLLDICEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=NC=C2)C(=O)C3(CC3Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.